8-Hydroxywarfarin, (S)- - 63740-82-9

8-Hydroxywarfarin, (S)-

Catalog Number: EVT-1467306
CAS Number: 63740-82-9
Molecular Formula: C19H16O5
Molecular Weight: 324.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-8-Hydroxywarfarin is a hydroxylated metabolite of the anticoagulant drug warfarin (Coumadin). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Warfarin is typically administered as a racemic mixture of its R- and S-enantiomers. (S)-Warfarin exhibits greater potency as a vitamin K antagonist compared to (R)-warfarin. [, ]

Synthesis Analysis

While (S)-8-hydroxywarfarin is primarily known as a metabolite of (S)-warfarin, its direct synthesis has not been extensively explored in the provided papers. Most studies focus on its formation through the metabolism of warfarin by specific cytochrome P450 enzymes. [, , , , , , , , , , , , , , , ]

Chemical Reactions Analysis

(S)-8-Hydroxywarfarin is primarily analyzed in the context of its formation via cytochrome P450-mediated oxidation of (S)-warfarin and subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs). [, , , , , , , , , , , , , ] Specifically, UGT1A9 demonstrates high activity in glucuronidating (S)-8-hydroxywarfarin. [, ]

Mechanism of Action

As a metabolite of warfarin, (S)-8-hydroxywarfarin itself does not possess the same anticoagulant mechanism as the parent drug. The papers primarily focus on its formation and elimination pathways as part of warfarin's metabolic profile. [, , , , , , , , , , , , , , , , ]

Applications
  • Metabolic Phenotyping: Profiling (S)-8-hydroxywarfarin and other warfarin metabolites in plasma provides insights into individual variations in drug metabolism, which could contribute to personalized warfarin therapy. [, ]
  • CYP2C19 Activity Marker: The formation of (S)-8-hydroxywarfarin from (S)-warfarin is primarily catalyzed by CYP2C19. Therefore, the level of (S)-8-hydroxywarfarin can potentially be used as a biomarker for CYP2C19 activity. [, ]
  • Drug Interaction Studies: Research indicates that (S)-8-hydroxywarfarin, along with other hydroxywarfarin metabolites, can inhibit CYP2C9, the enzyme responsible for metabolizing (S)-warfarin. [] This finding highlights potential drug-drug interactions influencing warfarin metabolism and clearance.

(S)-Warfarin

Compound Description: (S)-Warfarin is the more pharmacologically active enantiomer of the racemic drug warfarin, a widely prescribed anticoagulant. It acts as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors. [, , , , , ] (S)-Warfarin is primarily metabolized by CYP2C9 to inactive hydroxylated metabolites. [, , , ]

Relevance: (S)-Warfarin is the parent compound of (S)-8-Hydroxywarfarin, with the latter being a hydroxylated metabolite produced via CYP-mediated oxidation. [, , , , ] The key structural difference is the presence of a hydroxyl group at the 8-position of the coumarin ring in (S)-8-Hydroxywarfarin.

(R)-Warfarin

Compound Description: (R)-Warfarin is the less pharmacologically active enantiomer of warfarin, exhibiting lower potency as a vitamin K antagonist compared to (S)-warfarin. [, , , ] It undergoes metabolism by various CYPs, including CYP2C19, leading to the formation of hydroxylated metabolites, including (R)-8-hydroxywarfarin. [, , ]

Relevance: (R)-Warfarin is the enantiomer of (S)-Warfarin, and like its counterpart, is metabolized to form an 8-hydroxy metabolite, (R)-8-hydroxywarfarin. [, , ] Both (R)-Warfarin and (S)-Warfarin share the same core coumarin structure, differing only in their stereochemical configuration at the chiral center.

(R)-8-Hydroxywarfarin

Compound Description: (R)-8-Hydroxywarfarin is a hydroxylated metabolite of (R)-Warfarin, primarily formed by the action of CYP2C19. [, ] It serves as a metabolic marker for CYP2C19 activity. [] While considered less pharmacologically active than (S)-warfarin, the potential impact of (R)-8-hydroxywarfarin on warfarin metabolism and clearance requires further investigation. []

Relevance: (R)-8-Hydroxywarfarin is the enantiomer of (S)-8-Hydroxywarfarin, both sharing the same coumarin structure with a hydroxyl group at the 8-position, differing only in their stereochemical configuration. [, ] Their formation pathways are also distinct, with CYP2C19 playing a primary role in (R)-8-Hydroxywarfarin generation. [, ]

6-Hydroxywarfarin

Compound Description: 6-Hydroxywarfarin is a hydroxylated metabolite of both (R)- and (S)-warfarin, generated by different CYP isoforms. [, , , , ] It is further metabolized by UDP-glucuronosyltransferases (UGTs). [, ]

Relevance: 6-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of warfarin, belonging to the same class of compounds. [, , , , , ] They differ in the position of the hydroxyl group on the coumarin ring.

7-Hydroxywarfarin

Compound Description: 7-Hydroxywarfarin is a major hydroxylated metabolite of warfarin, generated by both CYP2C9 and CYP1A2. [, , , , , , ] It is further metabolized by UGTs, particularly UGT1A1 in the liver. [, ]

Relevance: 7-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of warfarin, sharing the same coumarin core structure. [, , , , , , ] They are differentiated by the position of the hydroxyl group on the coumarin ring.

4'-Hydroxywarfarin

Compound Description: 4'-Hydroxywarfarin is a hydroxylated metabolite of warfarin formed via CYP-mediated oxidation. [, , , , , , , ] It can undergo glucuronidation by specific UGT enzymes, contributing to its clearance. []

Relevance: 4'-Hydroxywarfarin and (S)-8-Hydroxywarfarin belong to the same class of hydroxylated warfarin metabolites. [, , , , , , , ] They differ in the location of the hydroxyl group substitution on the warfarin molecule.

10-Hydroxywarfarin

Compound Description: 10-Hydroxywarfarin is a hydroxylated metabolite of warfarin primarily generated by CYP3A4. [, , , , , , ] It exhibits anticoagulant activity and can inhibit S-warfarin metabolism. [] Unlike other hydroxylated metabolites, 10-hydroxywarfarin can be reduced to its corresponding alcohol forms by CBR1 and AKR1C3 reductases. []

Relevance: 10-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of warfarin. [, , , , , , ] They are distinguished by the position of the hydroxyl group on the warfarin molecule and their metabolic pathways.

(S)-6-Hydroxywarfarin

Compound Description: (S)-6-Hydroxywarfarin is a hydroxylated metabolite of S-warfarin produced by CYP enzymes. [, ] It is considered a major circulating metabolite of S-warfarin in humans. [, ]

Relevance: (S)-6-Hydroxywarfarin shares a similar structure with (S)-8-Hydroxywarfarin, with both compounds having a hydroxyl group on the coumarin ring. [, ] The difference lies in the position of the hydroxyl group, with (S)-6-Hydroxywarfarin having it at the 6-position and (S)-8-Hydroxywarfarin having it at the 8-position.

(S)-7-Hydroxywarfarin

Compound Description: (S)-7-Hydroxywarfarin is a hydroxylated metabolite of S-warfarin formed primarily by the cytochrome P450 enzyme CYP2C9. [, , , ] It is the major metabolite of S-warfarin in humans. [, ]

Relevance: (S)-7-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of S-warfarin, belonging to the same class of compounds. [, , , ] They share a similar structure, with the only difference being the position of the hydroxyl group on the coumarin ring. (S)-7-Hydroxywarfarin has the hydroxyl group at the 7-position, while (S)-8-Hydroxywarfarin has it at the 8-position.

Properties

CAS Number

63740-82-9

Product Name

8-Hydroxywarfarin, (S)-

IUPAC Name

4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one

Molecular Formula

C19H16O5

Molecular Weight

324.332

InChI

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m0/s1

InChI Key

BHBOXPNWDGYJNB-AWEZNQCLSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O

Synonyms

4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one; (S)-4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-Benzopyran-2-one; (S)-8-Hydroxywarfarin; 8-Hydroxy-S-warfarin; S-8-Hydroxywarfarin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.